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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1192888

A detailed analysis of resistance mechanisms to infer the potential for cross-resistance
between the Lysine-Specific Demethylase 1 (LSD1) inhibitor INCB059872 and other classes of
epigenetic cancer therapies.

Published: December 13, 2025

Disclaimer: Direct experimental data on cross-resistance between INCB059872 and other
epigenetic drugs is limited in publicly available literature. This guide provides a comparative
analysis of the known mechanisms of resistance for different classes of epigenetic drugs to
objectively evaluate the likelihood of cross-resistance and to highlight areas for future research.

Introduction to INCB059872: A Lysine-Specific
Demethylase 1 (LSD1) Inhibitor

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1
(LSD1), also known as KDM1A. Contrary to some initial classifications, INCB059872 is not a
BET (Bromodomain and Extra-Terminal) inhibitor. LSD1 is an epigenetic enzyme that removes
methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to
transcriptional repression of target genes. In several cancers, particularly myeloid
malignancies, aberrant LSD1 activity blocks cellular differentiation.

INCB059872 functions by forming a covalent adduct with the flavin adenine dinucleotide (FAD)
cofactor in the enzyme's active site, leading to its irreversible inactivation. This inhibition lifts
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the differentiation block, making it a promising therapeutic strategy for cancers like Acute
Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][3][4][5]
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Figure 1. Mechanism of Action of INCB059872
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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